(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
Description
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Properties
IUPAC Name |
[4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-2-15-4-3-5-17(12-15)24-14-20(21(25)23-8-10-28-11-9-23)29(26,27)19-7-6-16(22)13-18(19)24/h3-7,12-14H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHWQQXPKOHKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with morpholine and indole structures have been linked totubulin polymerization inhibition . Tubulin is a key component of the cell’s cytoskeleton and plays a crucial role in cell division.
Mode of Action
Similar compounds with morpholine and indole structures have been found to inhibit tubulin polymerization. This suggests that the compound might interact with tubulin, preventing it from forming microtubules, which are essential for cell division.
Biochemical Pathways
Given the potential target of tubulin, it’s likely that the compound affects thecell cycle , specifically the mitotic phase where microtubules are required for the separation of chromosomes.
Pharmacokinetics
The presence of the morpholine ring in similar compounds has been noted to increase binding affinity in receptor interactions, which could potentially impact the compound’s bioavailability.
Biological Activity
The compound (4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : 4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-ylmethanone
- Molecular Formula : C21H22FN3O4S
- Molecular Weight : 433.48 g/mol
Research indicates that the compound exhibits several biological activities, primarily through the following mechanisms:
- Antimicrobial Activity : The presence of the benzo[b][1,4]thiazine core is linked to antimicrobial properties. Studies have shown that derivatives of this class inhibit bacterial growth by disrupting cell wall synthesis and function.
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. The fluorinated aromatic rings enhance lipophilicity, potentially improving cell membrane permeability and allowing for better interaction with intracellular targets.
- Anti-inflammatory Effects : The morpholine moiety is associated with anti-inflammatory activity. In vivo studies have demonstrated that compounds with similar structures can significantly reduce inflammation markers in animal models.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the compound's structure can significantly impact its biological activity. Key findings include:
- Fluorination : The introduction of fluorine at the 6-position enhances antimicrobial and anticancer activities due to increased electron-withdrawing effects, which improve binding affinity to biological targets.
- Morpholine Substitution : Variations in the morpholine ring have been shown to affect solubility and bioavailability. For instance, substituents on the morpholine can modulate the compound's interaction with target proteins.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzo[b][1,4]thiazine compounds, including our compound of interest. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 2 to 16 µg/mL depending on the specific derivative tested.
Case Study 2: Anticancer Activity
A recent investigation focused on the compound's anticancer properties against human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies suggested that apoptosis was mediated through the intrinsic pathway involving caspase activation.
Case Study 3: Anti-inflammatory Effects
In vivo experiments conducted on rats demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a robust anti-inflammatory effect.
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for (4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone, and how can yield be improved?
Methodological Answer: Synthesis of benzothiazine derivatives often involves refluxing intermediates with key reagents under controlled conditions. For example, chalcone derivatives can be cyclized via reflux with hydrazine analogs (e.g., 3,5-dichlorophenylhydrazine) in ethanol for 12 hours, followed by filtration and ethanol washing . To improve yields, consider:
- Solvent Optimization : Replace ethanol with DMF or acetic acid mixtures, which enhance solubility of aromatic intermediates (e.g., as in thiazolidinone synthesis ).
- Catalysis : Introduce nanocatalysts (e.g., TiO₂) to accelerate cyclization, as demonstrated in thiazole derivatives .
- Purification : Use recrystallization from DMF-ethanol mixtures to reduce impurities .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H NMR : Use CDCl₃ as a solvent to resolve aromatic protons (e.g., 6-fluoro and morpholino groups). Compare shifts to analogous benzothiazine derivatives (δ 6.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., 380–500 Da range for similar compounds ).
- HPLC-PDA : Employ C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to assess purity, referencing retention times of structurally related sulfonamides .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved across studies?
Methodological Answer: Data contradictions often arise from variability in assay conditions or biological models. To address this:
- Standardize Assays : Replicate experiments using the same cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin for anticancer activity) .
- Theoretical Alignment : Link results to a conceptual framework, such as structure-activity relationships (SAR) for benzothiazine derivatives. For example, fluorinated groups enhance membrane permeability but may reduce solubility .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
Q. What experimental design principles should guide long-term stability studies of this compound under environmental conditions?
Methodological Answer: Design stability studies aligned with environmental fate frameworks :
- Variables : Test degradation under UV light, pH extremes (3–10), and microbial exposure.
- Analytical Endpoints : Monitor parent compound loss via LC-MS and identify degradation products (e.g., sulfonic acid derivatives from 1,1-dioxido group cleavage).
- Ecotoxicological Impact : Use Daphnia magna or algal models to assess toxicity of degradation byproducts .
Q. How can researchers integrate computational and experimental approaches to predict the compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Modeling : Use SwissADME or similar tools to predict logP (lipophilicity) and CYP450 interactions. For morpholino-containing compounds, logP values >3 suggest high membrane permeability but potential hepatotoxicity .
- Validation : Compare predictions with in vitro Caco-2 cell permeability assays and microsomal stability tests. Adjust synthetic routes (e.g., introduce polar groups) if metabolic clearance is too rapid .
- Data Integration : Cross-reference computational results with empirical NMR/X-ray data to validate conformational stability .
Q. What strategies mitigate synthetic byproduct formation during scale-up of this compound?
Methodological Answer:
- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., during morpholino coupling) and reduce side products .
- Byproduct Identification : Employ LC-HRMS to trace impurities (e.g., dimerization products from free-radical intermediates) .
- Design of Experiments (DoE) : Apply split-plot designs to test variables (temperature, stoichiometry) systematically, as seen in agricultural chemical studies .
Q. How should researchers design dose-response studies to evaluate the compound’s efficacy in neurodegenerative disease models?
Methodological Answer:
- Animal Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) with doses ranging from 1–50 mg/kg/day.
- Biomarkers : Measure Aβ40/42 levels via ELISA and synaptic plasticity via electrophysiology .
- Statistical Power : Include ≥8 animals per group and use repeated-measures ANOVA to account for inter-individual variability .
Methodological Notes
- Theoretical Frameworks : Always align experiments with established hypotheses (e.g., free radical scavenging for antioxidant activity) to ensure interpretability .
- Contradiction Resolution : When data conflicts, revisit synthetic purity (e.g., ≥95% by HPLC) and assay controls before revising hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
